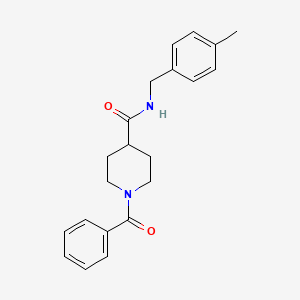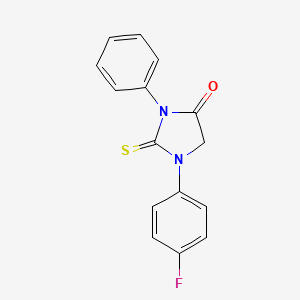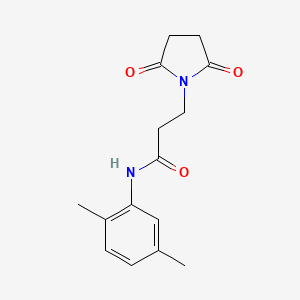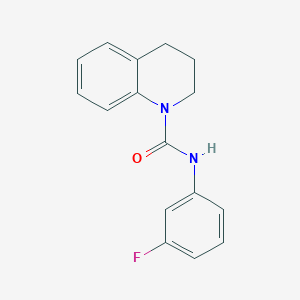
N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as "Compound X," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic derivative of quinoline and has been extensively studied for its pharmacological properties and potential therapeutic uses.
作用机制
The exact mechanism of action of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB and PI3K/Akt pathways. It has also been found to inhibit the activity of various enzymes, including COX-2 and MMPs.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to exert several biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. It has also been found to possess anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily controlled. It has also been extensively studied for its pharmacological properties, making it a well-characterized compound for use in experiments.
However, there are also some limitations associated with the use of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, its potential toxicity and side effects have not been fully characterized, which may limit its use in certain applications.
未来方向
There are several future directions for the study of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One potential direction is the further characterization of its pharmacological properties and mechanism of action. This may involve the use of various animal models and cell-based assays to better understand its effects on various signaling pathways and enzymes.
Another potential direction is the development of new synthetic derivatives of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide with improved pharmacological properties. This may involve the use of structure-activity relationship studies to identify key structural features that are important for its activity.
Finally, there is also potential for the use of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide as a therapeutic agent for various diseases. This may involve the use of preclinical and clinical studies to evaluate its safety and efficacy in humans.
合成方法
The synthesis of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is a complex process that involves several steps. The first step involves the synthesis of 3-fluoroaniline, which is then reacted with 2-methyl-3-oxobutanenitrile to form the intermediate product. The intermediate product is then treated with sodium borohydride and acetic acid to yield the final product.
科学研究应用
N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess several pharmacological properties, including anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
属性
IUPAC Name |
N-(3-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-13-7-3-8-14(11-13)18-16(20)19-10-4-6-12-5-1-2-9-15(12)19/h1-3,5,7-9,11H,4,6,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRLIPGITQKTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

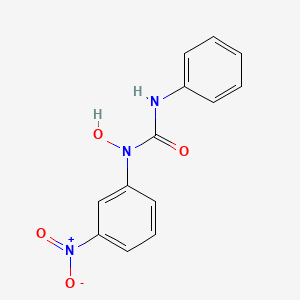
![{2-[(3-fluorobenzyl)oxy]-1-naphthyl}methanol](/img/structure/B5862121.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5862122.png)
![1-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5862128.png)
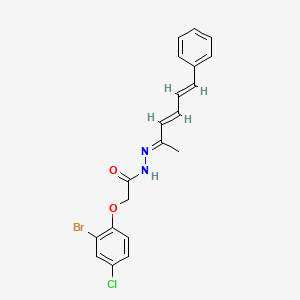
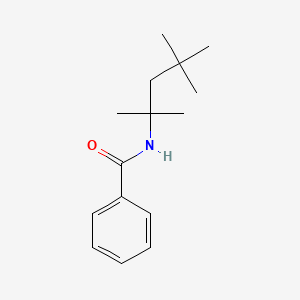
![cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5862154.png)

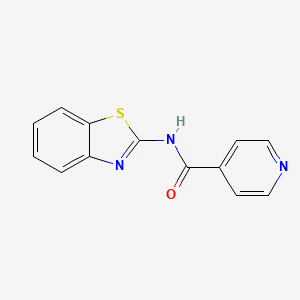
![N'-(3-cyclohexen-1-ylmethylene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5862169.png)
